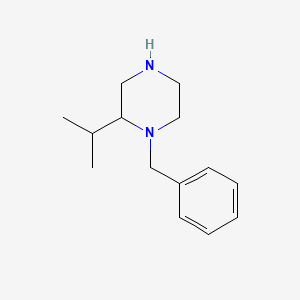

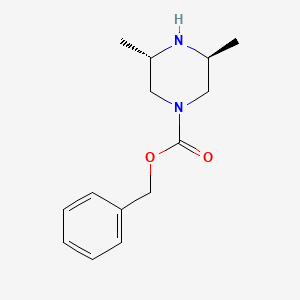

1-Benzyl-2-isopropylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

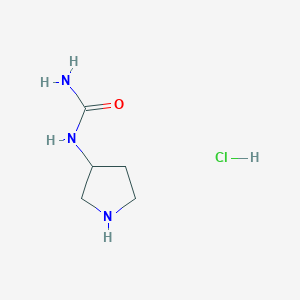

1-Benzyl-2-isopropylpiperazine, also known as 1-benzyl-2-(propan-2-yl)piperazine, is a compound with the CAS Number: 1267896-88-7 . It has a molecular weight of 218.34 .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Benzyl-2-isopropylpiperazine, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis

The IUPAC name of 1-Benzyl-2-isopropylpiperazine is 1-benzyl-2-(propan-2-yl)piperazine . The InChI code is 1S/C14H22N2/c1-12(2)14-10-15-8-9-16(14)11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3 .It has a molecular weight of 218.34 . The compound is stored at room temperature .

Scientific Research Applications

Catalytic and Chemical Applications

- Asymmetric Alkylation Reactions : A study by Eriksson, Arvidsson, & Davidsson (1999) discussed the solution-state structure of a complex involving 1-Benzyl-2-isopropylpiperazine, highlighting its use in catalyzing asymmetric alkylation reactions.

Pharmaceutical Research

- CCR1 Antagonists for Inflammatory Diseases : Norman (2006) identified derivatives of 1-Benzyl-2-isopropylpiperazine as CCR1 antagonists, potentially useful in treating inflammatory diseases. The study can be accessed here.

Synthesis of Antimicrobial Agents

- Antimicrobial Agent Synthesis : Patel & Park (2015) explored the use of 1-Benzyl-2-isopropylpiperazine in synthesizing piperazine-based antimicrobial agents. Their work is detailed here.

Intermediate in Drug Synthesis

- Intermediate for Rifamycins : A study by Cignarella & Gallo (1974) discussed the synthesis of 1-Benzyl-2-isopropylpiperazine as an intermediate in the production of semi-synthetic rifamycins. More details can be found here.

Marine-Derived Compounds

- Marine-Derived Actinomycete Study : Wang et al. (2013) isolated diketopiperazine derivatives from a marine-derived actinomycete, including compounds related to 1-Benzyl-2-isopropylpiperazine, with potential antivirus activities. The study is available here.

Enzyme Inhibition

- Carbonic Anhydrase Inhibitors : Research by Berrino et al. (2017) involved 1-Benzyl-2-isopropylpiperazine derivatives as selective inhibitors of the carbonic anhydrase enzyme. More information can be found here.

Safety and Hazards

properties

IUPAC Name |

1-benzyl-2-propan-2-ylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-12(2)14-10-15-8-9-16(14)11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLPJNMJKHDTFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCCN1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-2-(propan-2-yl)piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Prop-2-yn-1-yl)cyclobutyl]methanol](/img/structure/B1376638.png)

![8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1376653.png)

![2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B1376659.png)

![4-Bromo-6-fluoro-1h-benzo[d][1,2,3]triazole](/img/structure/B1376661.png)